molecular formula C8H8N2O4S B1672826 2-(PHENYLSULFONYLHYDRAZINYLIDENE)ACETIC ACID CAS No. 19395-50-7

2-(PHENYLSULFONYLHYDRAZINYLIDENE)ACETIC ACID

Cat. No.: B1672826
CAS No.: 19395-50-7
M. Wt: 228.23 g/mol
InChI Key: RCQAMFWVAJUBGD-RMKNXTFCSA-N
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Description

2-(PHENYLSULFONYLHYDRAZINYLIDENE)ACETIC ACID is a chemical compound with the molecular formula C8H8N2O4S. It is known for its unique structure, which includes a phenylsulfonyl group attached to a hydrazono group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(phenylsulfonyl)hydrazono]- typically involves the reaction of phenylsulfonylhydrazine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of acetic acid, [(phenylsulfonyl)hydrazono]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(PHENYLSULFONYLHYDRAZINYLIDENE)ACETIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the

Properties

CAS No.

19395-50-7

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

(2E)-2-(benzenesulfonylhydrazinylidene)acetic acid

InChI

InChI=1S/C8H8N2O4S/c11-8(12)6-9-10-15(13,14)7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b9-6+

InChI Key

RCQAMFWVAJUBGD-RMKNXTFCSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JDR 004
JDR-004

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(PHENYLSULFONYLHYDRAZINYLIDENE)ACETIC ACID

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